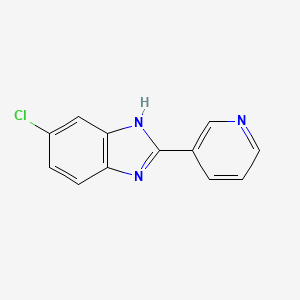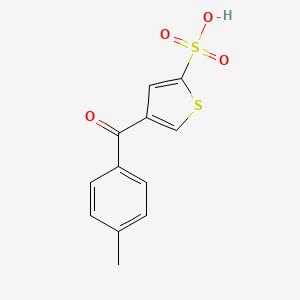
4-(4-Methylbenzoyl)thiophene-2-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methylbenzoyl)thiophene-2-sulfonic acid is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The compound is characterized by the presence of a 4-methylbenzoyl group attached to the thiophene ring at the 4-position and a sulfonic acid group at the 2-position. This unique structure imparts specific chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylbenzoyl)thiophene-2-sulfonic acid typically involves the following steps:
Acylation of Thiophene: The thiophene ring undergoes acylation with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction introduces the 4-methylbenzoyl group at the 4-position of the thiophene ring.
Sulfonation: The acylated thiophene is then subjected to sulfonation using sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) to introduce the sulfonic acid group at the 2-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Methylbenzoyl)thiophene-2-sulfonic acid undergoes various chemical reactions, including:
Electrophilic Substitution: The thiophene ring is highly reactive towards electrophiles due to the electron-donating effect of the sulfur atom. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation.
Nucleophilic Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, leading to the formation of sulfonate esters and amides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, affecting the functional groups attached to the thiophene ring.
Common Reagents and Conditions
Halogenation: Halogens such as chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) mixture.
Sulfonation: Sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H).
Major Products Formed
Halogenated Thiophenes:
Sulfonate Esters and Amides: Products formed by nucleophilic substitution of the sulfonic acid group.
Applications De Recherche Scientifique
4-(4-Methylbenzoyl)thiophene-2-sulfonic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives. It is also employed in the study of electrophilic and nucleophilic substitution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors. It is also used as an intermediate in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(4-Methylbenzoyl)thiophene-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group enhances the compound’s solubility and reactivity, allowing it to participate in various biochemical processes. The 4-methylbenzoyl group contributes to the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The thiophene ring’s aromatic nature allows it to engage in π-π interactions with aromatic amino acids in proteins, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Methylbenzoyl)thiophene: Lacks the sulfonic acid group, resulting in different solubility and reactivity properties.
Thiophene-2-sulfonic acid: Lacks the 4-methylbenzoyl group, affecting its lipophilicity and interaction with biological targets.
4-Methylbenzoylthiophene-2-carboxylic acid: Contains a carboxylic acid group instead of a sulfonic acid group, leading to different chemical and biological properties.
Uniqueness
4-(4-Methylbenzoyl)thiophene-2-sulfonic acid is unique due to the presence of both the 4-methylbenzoyl and sulfonic acid groups. This combination imparts specific solubility, reactivity, and biological activity properties, making it valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C12H10O4S2 |
|---|---|
Poids moléculaire |
282.3 g/mol |
Nom IUPAC |
4-(4-methylbenzoyl)thiophene-2-sulfonic acid |
InChI |
InChI=1S/C12H10O4S2/c1-8-2-4-9(5-3-8)12(13)10-6-11(17-7-10)18(14,15)16/h2-7H,1H3,(H,14,15,16) |
Clé InChI |
BFWKTNXMBOITFS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C2=CSC(=C2)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-[2-(Dimethylamino)ethyl]-N~1~-methyl-2-nitrobenzene-1,3-diamine](/img/structure/B13882536.png)

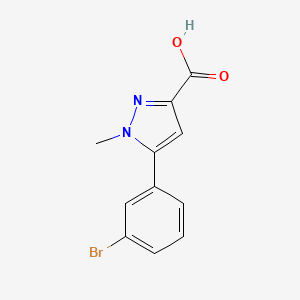
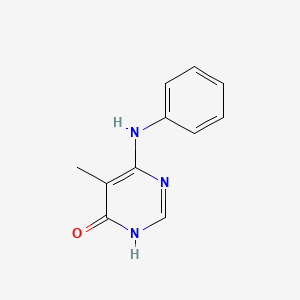
![2-[(2,6-Dichloro-4-nitrophenyl)methyl]-5-methyl-1,3-benzothiazole](/img/structure/B13882564.png)

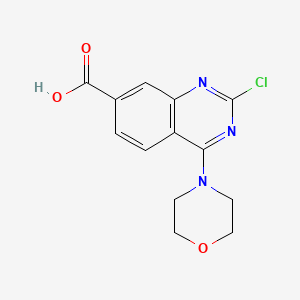

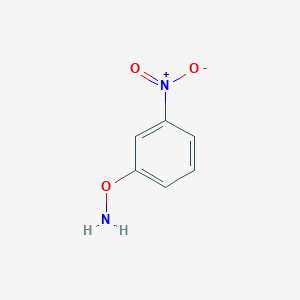
![(9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 3-acetyloxy-2-phenylpropanoate;hydrobromide](/img/structure/B13882591.png)
![1-Imidazo[1,2-a]pyridin-6-ylpropan-1-amine](/img/structure/B13882593.png)

